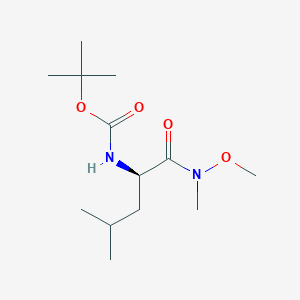

N-Boc-D-leucine N'-methoxy-N'-methylamide

Description

BenchChem offers high-quality N-Boc-D-leucine N'-methoxy-N'-methylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-D-leucine N'-methoxy-N'-methylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2R)-1-[methoxy(methyl)amino]-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O4/c1-9(2)8-10(11(16)15(6)18-7)14-12(17)19-13(3,4)5/h9-10H,8H2,1-7H3,(H,14,17)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRXSZUARJIXLZ-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N(C)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Boc-D-leucine N'-methoxy-N'-methylamide chemical properties

Topic: N-Boc-D-leucine N'-methoxy-N'-methylamide Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Chiral Building Block for Precision Synthesis

Executive Summary

N-Boc-D-leucine N'-methoxy-N'-methylamide (also known as the Weinreb amide of N-Boc-D-leucine) is a critical chiral intermediate in medicinal chemistry. It serves as a stable, activated "gateway" molecule, allowing the conversion of the D-leucine carboxylic acid moiety into aldehydes or ketones without the risk of over-addition or racemization.

This guide details the physicochemical properties, synthesis protocols, and mechanistic utility of this compound, specifically tailored for applications in peptidomimetics and protease inhibitor development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | tert-Butyl (R)-(1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate |

| Common Name | N-Boc-D-leucine Weinreb Amide |

| CAS Number | 129603-01-6 (D-isomer); 87694-50-6 (L-isomer ref) |

| Molecular Formula | C₁₃H₂₆N₂O₄ |

| Molecular Weight | 274.36 g/mol |

| Stereochemistry | D (R-configuration at α-carbon) |

| Appearance | White to off-white crystalline solid or viscous oil |

| Melting Point | 100–104 °C (Typical for crystalline forms) |

| Solubility | Soluble in DCM, EtOAc, MeOH, THF; Insoluble in water |

| Purity Standard | >98% (HPLC), >99% ee (Chiral Purity) |

Critical Note on Stereochemistry: The D-isomer is the enantiomer of the naturally occurring L-leucine derivative. While physical properties like melting point and solubility are identical to the L-isomer, the Optical Rotation will be equal in magnitude but opposite in sign (typically positive,

, whereas the L-isomer is negative).

Core Technology: The Weinreb Chelation Mechanism

The primary value of this compound lies in its ability to form a stable 5-membered chelate ring upon nucleophilic attack. Unlike standard esters or acid chlorides, which collapse to form ketones that are more reactive than the starting material (leading to tertiary alcohols), the Weinreb amide forms a stable tetrahedral intermediate that resists collapse until acidic workup.

Mechanism Visualization

The following diagram illustrates the chelation stabilization that prevents over-addition of Grignard or organolithium reagents.

Figure 1: The Weinreb Chelation Model. The methoxy oxygen coordinates with the metal cation (Mg or Li), locking the intermediate and preventing the expulsion of the amine until the reaction is quenched.

Synthesis Protocol: Best Practice

To synthesize N-Boc-D-leucine N'-methoxy-N'-methylamide with high chiral integrity, the EDC/HOBt coupling method is recommended. This protocol minimizes racemization at the α-carbon, a common risk when activating D-amino acids.

Reagents

-

Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole)

-

Base: N-Methylmorpholine (NMM) or DIPEA

-

Solvent: Dichloromethane (DCM) or DMF

Step-by-Step Workflow

-

Activation: Dissolve N-Boc-D-Leucine (1.0 eq) in DCM at 0°C. Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir for 15-30 minutes to form the active ester.

-

Coupling: Add N,O-Dimethylhydroxylamine HCl (1.2 eq) followed by NMM (2.5 eq). The base must neutralize the HCl salt and the reaction acidity.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

-

Workup (Self-Validating Step):

-

Wash with 1N HCl (removes unreacted amine and EDC byproducts).

-

Wash with Sat. NaHCO₃ (removes unreacted acid and HOBt).

-

Wash with Brine (removes water).

-

Validation: If the organic layer retains color or basicity, repeat washes.

-

-

Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from EtOAc/Hexane if solid, or purify via flash chromatography if oil.

Figure 2: Synthesis workflow ensuring removal of coupling reagents and preservation of chirality.

Downstream Applications

The N-Boc-D-leucine Weinreb amide is primarily used to access functionalities that are difficult to synthesize directly from the acid.

A. Synthesis of D-Leucinal (Aldehyde)

-

Reagent: Lithium Aluminum Hydride (LAH) or DIBAL-H.

-

Conditions: THF, -78°C.

-

Outcome: Reduction stops cleanly at the aldehyde stage due to the stable intermediate.

-

Application: Synthesis of protease inhibitors where the aldehyde acts as a transition-state mimic (e.g., reversible covalent inhibitors).

B. Synthesis of Peptidyl Ketones

-

Reagent: Grignard Reagents (R-Mg-Br) or Organolithiums (R-Li).

-

Conditions: THF/Ether, 0°C to RT.

-

Outcome: Formation of chiral ketones (e.g., trifluoromethyl ketones, statine analogs).

-

Application: Non-cleavable peptide bond isosteres.

Quality Control & Characterization

To ensure the material is suitable for high-value research, the following QC parameters are mandatory.

-

¹H NMR (CDCl₃, 400 MHz):

-

Look for the characteristic Weinreb singlets : ~3.7 ppm (3H, -OCH₃) and ~3.2 ppm (3H, -NCH₃).

-

Boc group singlet at ~1.44 ppm (9H).

-

Leucine methyl doublets at ~0.9 ppm.

-

-

Chiral HPLC:

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane/IPA (e.g., 90:10).

-

Requirement: Confirm absence of L-isomer (enantiomeric excess > 99%).

-

-

Optical Rotation:

-

Measure

in Methanol or Chloroform. -

Value should be positive (opposite to the L-isomer value of approx -28°).

-

References

-

Nahm, S., & Weinreb, S. M. (1981).[5] N-Methoxy-N-methylamides as effective acylating agents.[4] Tetrahedron Letters, 22(39), 3815-3818.

-

Fehrentz, J. A., & Castro, B. (1983). An efficient synthesis of optically active α-(t-butoxycarbonylamino)-aldehydes from α-amino acids. Synthesis, 1983(08), 676-678.

-

Advanced ChemBlocks. (2024). Product Specification: N-Boc-L-leucine N'-methoxy-N'-methylamide (CAS 87694-50-6).[6][7]

-

Sigma-Aldrich. (2024). Boc-D-Leu-OH Product Data (CAS 16937-99-8).[1][2]

Sources

- 1. N-Boc-D-leucine hydrate, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. N-Boc-D-leucine hydrate, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 7. N-Boc-L-leucine n'-methoxy-N'-methylamide 97.00% | CAS: 87694-50-6 | AChemBlock [achemblock.com]

An In-depth Technical Guide to the Structure and Synthesis of N-Boc-D-leucine N'-methoxy-N'-methylamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of N-Boc-D-leucine N'-methoxy-N'-methylamide

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the strategic use of well-defined chiral building blocks is paramount. N-Boc-D-leucine N'-methoxy-N'-methylamide, a derivative of the non-proteinogenic D-leucine, stands out as a crucial intermediate.[1] Its unique architecture combines the stereochemical purity of a D-amino acid with the versatile reactivity of a Weinreb amide.[1] This guide provides an in-depth exploration of its structure, properties, and a detailed, field-proven methodology for its synthesis.

The tert-butoxycarbonyl (Boc) protecting group on the amine ensures stability under various reaction conditions and allows for controlled deprotection, a cornerstone of peptide synthesis.[2][3] The N'-methoxy-N'-methylamide, commonly known as a Weinreb amide, offers a distinct advantage in carbon-carbon bond formation. Unlike more reactive carboxylic acid derivatives, the Weinreb amide reacts with organometallic reagents to form a stable tetrahedral intermediate, preventing the common issue of over-addition and reliably yielding ketones or aldehydes upon work-up or reduction, respectively.[4][5] The inherent D-chirality of the leucine backbone is critical for introducing specific stereocenters, a vital aspect in the synthesis of complex, biologically active molecules where stereochemistry dictates function.[1]

Molecular Structure and Properties

The structure of N-Boc-D-leucine N'-methoxy-N'-methylamide is characterized by a D-leucine core. The alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is converted to an N'-methoxy-N'-methylamide.

| Property | Value | Source |

| Molecular Formula | C13H26N2O4 | [6] |

| Molecular Weight | 274.36 g/mol | [6] |

| Appearance | Typically a colorless oil or a white to off-white solid | [7] |

| Solubility | Soluble in a wide range of organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate | [8] |

Synthesis of N-Boc-D-leucine N'-methoxy-N'-methylamide: A Validated Protocol

The synthesis of N-Boc-D-leucine N'-methoxy-N'-methylamide is most effectively achieved through the coupling of N-Boc-D-leucine with N,O-dimethylhydroxylamine hydrochloride. This process requires the activation of the carboxylic acid group of the protected amino acid. Several coupling reagents can be employed for this activation, with 1,1'-carbonyldiimidazole (CDI) being a highly efficient and practical choice that avoids the need for harsh conditions or the generation of difficult-to-remove byproducts.[7]

Reaction Scheme

Caption: Synthesis of N-Boc-D-leucine N'-methoxy-N'-methylamide.

Causality Behind Experimental Choices

-

Choice of Activating Agent (CDI): 1,1'-Carbonyldiimidazole (CDI) is an excellent choice for activating the carboxylic acid.[7] Upon reaction with the carboxylic acid, it forms a highly reactive acylimidazolide intermediate and releases carbon dioxide and imidazole. The subsequent reaction with N,O-dimethylhydroxylamine is efficient, and the imidazole byproduct is easily removed during the aqueous workup. This method is generally preferred over using acid chlorides, which can be harsh and may lead to side reactions, or other coupling reagents that can be expensive or generate byproducts that are difficult to separate.

-

Use of N,O-Dimethylhydroxylamine Hydrochloride and Base: N,O-dimethylhydroxylamine is commercially available as its more stable hydrochloride salt.[4] A base, such as N-methylmorpholine (NMM), is required to neutralize the hydrochloride salt, liberating the free amine for the coupling reaction.[7] NMM is a suitable non-nucleophilic base that will not compete in the coupling reaction.

-

Solvent Selection: A dry, aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate.[7]

Detailed Step-by-Step Methodology

This protocol is adapted from a general procedure for the synthesis of Nα-protected amino acid Weinreb amides using CDI.[7]

Materials and Reagents:

-

N-Boc-D-leucine monohydrate

-

1,1'-Carbonyldiimidazole (CDI)

-

N,O-Dimethylhydroxylamine hydrochloride

-

N-Methylmorpholine (NMM)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

-

Ice bath

Procedure:

-

Preparation of the N,O-dimethylhydroxylamine solution: In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 mmol) in anhydrous DCM (5-6 mL). Cool the suspension in an ice bath and add N-methylmorpholine (NMM) (1.1 mmol) dropwise to neutralize the salt and generate the free amine.

-

Activation of N-Boc-D-leucine: To a stirred solution of N-Boc-D-leucine monohydrate (1 mmol) in anhydrous THF (10 mL) in a round-bottom flask, add NMM (1.5 mmol) and cool the solution to 0 °C in an ice bath. To this cooled solution, add CDI (1.5 mmol) in one portion. Allow the reaction mixture to stir at 0 °C for approximately 10-15 minutes. The formation of the acylimidazolide can be monitored by the evolution of CO₂.

-

Coupling Reaction: To the activated N-Boc-D-leucine solution, add the freshly prepared solution of N,O-dimethylhydroxylamine from step 1. Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). This typically takes a few hours.

-

Workup: a. Quench the reaction by adding 1 M HCl (10 mL) and stir vigorously. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). c. Combine the organic layers and wash successively with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 20 mL). d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation: Expected Yield and Characterization

| Parameter | Expected Result |

| Yield | 70-95% |

| Physical State | Colorless oil or white solid |

| ¹H NMR | Consistent with the structure, showing characteristic peaks for the Boc group, leucine side chain, and the N-methoxy and N-methyl groups. |

| ¹³C NMR | Consistent with the structure, showing the carbonyl carbon of the Weinreb amide and other characteristic peaks. |

| Mass Spec (MS) | The molecular ion peak corresponding to the product's molecular weight should be observed. |

Applications in Drug Development and Organic Synthesis

The primary utility of N-Boc-D-leucine N'-methoxy-N'-methylamide lies in its role as a precursor for the synthesis of chiral ketones and aldehydes.

Synthesis of Chiral Ketones

The Weinreb amide undergoes clean and high-yielding reactions with a variety of organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), to produce chiral ketones. The key to this controlled reaction is the formation of a stable, chelated tetrahedral intermediate at low temperatures, which prevents the over-addition of the organometallic reagent that is commonly observed with other acylating agents like esters or acid chlorides.[4] This intermediate collapses to the ketone only upon acidic workup.[4]

Caption: Synthesis of chiral ketones from N-Boc-D-leucine Weinreb amide.

Synthesis of Chiral Aldehydes

Reduction of the Weinreb amide with hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) provides the corresponding chiral α-amino aldehyde in good yield. Similar to the reaction with organometallics, a stable intermediate is formed that resists over-reduction to the alcohol.

The resulting chiral ketones and aldehydes are versatile intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and other biologically active compounds. The presence of the D-leucine scaffold can impart unique properties, such as increased metabolic stability in peptide-based drugs.

Conclusion

N-Boc-D-leucine N'-methoxy-N'-methylamide is a strategically important and highly versatile building block in modern organic synthesis. Its synthesis via the activation of N-Boc-D-leucine and subsequent coupling with N,O-dimethylhydroxylamine is a reliable and efficient process. The unique reactivity of the Weinreb amide functionality allows for the controlled and high-yield synthesis of valuable chiral ketones and aldehydes, making it an indispensable tool for researchers and scientists in the field of drug development and complex molecule synthesis.

References

-

Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N - Semantic Scholar. (n.d.). Retrieved February 15, 2026, from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved February 15, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved February 15, 2026, from [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved February 15, 2026, from [Link]

-

Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. (2013). NIH Public Access. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2020). Synthesis of Weinreb and their Derivatives (A-Review). Retrieved February 15, 2026, from [Link]

-

Synthesis and biological activity of some new leucine-enkephalin analogues. (n.d.). Retrieved February 15, 2026, from [Link]

-

Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. (n.d.). Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Efficient Preparation of Chiral Diamines via Red-Al Reduction of N-Boc-Protected Amino Acid-Derived Secondary Amides. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 15, 2026, from [Link]

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved February 15, 2026, from [Link]

-

Beilstein Journals. (n.d.). Versatile synthesis of amino acid functionalized nucleosides via a domino carboxamidation reaction. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). Boc-N-methyl-D-leucine. Retrieved February 15, 2026, from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved February 15, 2026, from [Link]

-

CRO Splendid Lab Pvt. Ltd. (n.d.). Boc-L-leucine N-Methoxy-N-methylamide. Retrieved February 15, 2026, from [Link]

Sources

- 1. Boc-N-methyl-D-leucine | C12H23NO4 | CID 6992561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Page loading... [guidechem.com]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

N-Boc-D-leucine N'-methoxy-N'-methylamide solubility and stability

This technical guide details the solubility, stability, and handling of N-Boc-D-leucine N'-methoxy-N'-methylamide (CAS: 129603-01-6), a critical chiral intermediate used in the synthesis of peptide aldehydes and ketones.[1]

Solubility, Stability, and Handling Protocols[1]

Executive Summary

N-Boc-D-leucine N'-methoxy-N'-methylamide (also known as the Weinreb amide of Boc-D-leucine) is a functionalized amino acid derivative.[1] It serves as a stable "chiral anchor" in organic synthesis, allowing for the conversion of the carboxyl group into ketones or aldehydes without over-addition of nucleophiles or loss of stereochemical integrity at the

-

Molecular Formula:

-

Core Utility: Precursor for D-leucinal (aldehyde) or D-leucine-derived ketones via Grignard/Lithium reagents.[1]

Physicochemical Profile

The solubility profile of this compound is dictated by the lipophilic tert-butyloxycarbonyl (Boc) protecting group and the isobutyl side chain, which mask the polarity of the amide bond.

Solubility Data

| Solvent | Solubility Rating | Saturation Limit (Est.) | Operational Notes |

| Dichloromethane (DCM) | High | >100 mg/mL | Preferred solvent for synthesis and transport.[1] |

| Tetrahydrofuran (THF) | High | >100 mg/mL | Ideal for Grignard/Lithium reactions (anhydrous required). |

| Ethyl Acetate | High | >80 mg/mL | Standard solvent for extraction/work-up.[1] |

| Methanol/Ethanol | Moderate-High | ~50 mg/mL | Suitable for transfers; avoid for long-term storage due to potential transesterification (slow).[1] |

| DMSO | High | >100 mg/mL | Used for biological assays or stock solutions.[1][5] |

| Water | Negligible | <0.1 mg/mL | Compound precipitates immediately upon addition to aqueous buffers.[1] |

Dissolution Protocol (Standard Operating Procedure)

Objective: Prepare a homogeneous 0.1 M stock solution for reaction.

-

Weighing: Weigh the required mass of N-Boc-D-leucine N'-methoxy-N'-methylamide into a dry vial.

-

Solvent Addition: Add anhydrous DCM or THF.

-

Agitation: Vortex for 30 seconds. Sonication is rarely needed due to high lipophilicity.[1]

-

Verification: Inspect for "schlieren" lines (wavy optical distortions), indicating incomplete mixing.[1]

Stability Profile

The stability of this compound hinges on three vectors: Acid Sensitivity (Boc group), Nucleophilic Resistance (Weinreb amide), and Stereochemical Integrity (D-configuration).

Chemical Stability Logic

-

Acid Lability (Critical): The Boc group is highly sensitive to strong acids.[1] Exposure to Trifluoroacetic acid (TFA) or HCl (in dioxane/EtOAc) will trigger rapid deprotection, yielding the free amine salt and isobutylene gas.

-

Constraint: Do not use acidic mobile phases (pH < 3) for long-term storage or prolonged HPLC analysis.[1]

-

-

Base Stability: The compound is robust against mild bases (TEA, DIPEA) and aqueous hydroxides for short durations. However, strong bases (e.g., NaOH > 1M) can eventually hydrolyze the amide or carbamate.

-

Weinreb Specificity: The N-methoxy-N-methylamide moiety is designed to resist hydrolysis under neutral conditions but is highly reactive toward organometallic nucleophiles (R-Li, R-MgX).[1]

Stereochemical Stability (Racemization)

The D-configuration at the

-

High Heat (>80°C) in the presence of base.[1]

-

Oxazolone Formation: During the synthesis of the Weinreb amide, if the carboxylate is over-activated. Once formed, the Weinreb amide itself is resistant to racemization because it cannot easily form the oxazolone intermediate due to the N-methoxy substituent.

Degradation Pathways Diagram

The following diagram illustrates the primary breakdown routes.

Caption: Logical flow of stability and reactivity. The 'Tetrahedral Intermediate' demonstrates the unique stability of Weinreb amides against over-reaction.

Storage and Handling Recommendations

Storage Conditions

-

Temperature: -20°C is recommended for long-term storage (> 1 month).[1] 2-8°C is acceptable for active use.[1][6]

-

Atmosphere: Store under nitrogen or argon.[1] The compound is not acutely hygroscopic, but moisture can facilitate slow hydrolysis over years.[1]

-

Container: Amber glass vials with Teflon-lined caps to prevent closure leaching by residual organic solvents.[1]

Re-test Date

-

Solid/Oil: 24 months from manufacture if stored at -20°C.[1]

-

Solution (DCM/THF): Use within 24 hours. Do not store.

Analytical Quality Control

To verify the identity and purity (specifically distinguishing from the free acid or de-Boc degradation products), use the following HPLC method.

Stability-Indicating HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid (Avoid TFA if analyzing for Boc-stability limits).[1]

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 210 nm (Amide bond) and 254 nm (weak absorption, 210 nm is critical).

-

Expected Retention:

Synthesis Context (Source of Impurities)

Understanding the synthesis helps identify potential stability issues (e.g., residual coupling reagents).

Caption: Synthesis workflow highlighting where impurities (urea derivatives or racemates) originate, affecting the apparent stability/purity profile.

References

-

Fehrentz, J. A., & Castro, B. (1983).[1] An Efficient Synthesis of Optically Active α-(t-Butoxycarbonylamino)-aldehydes from α-Amino Acids. Synthesis, 1983(8), 676-678.[1] Link

- Foundational text for the synthesis of Boc-amino acid Weinreb amides.

-

Nahm, S., & Weinreb, S. M. (1981).[1] N-methoxy-N-methylamides as effective acylating agents.[1][7] Tetrahedron Letters, 22(39), 3815-3818.[1] Link

- Establishes the chemical stability and reactivity profile of the Weinreb amide functionality.

-

ChemicalBook. (2025).[1] N-Boc-D-leucine N'-methoxy-N'-methylamide Product Properties (CAS 129603-01-6).[1][2][3] Link

- Source for CAS verific

-

MedChemExpress. (2024).[1] Boc-N-Me-Leu-OH Solubility and Stability Data. Link

- Provides comparative solubility data for Boc-Leucine deriv

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 129603-01-6 N-Boc-D-leucine N'-methoxy-N'-methylamide [chemsigma.com]

- 3. CAS 129603-01-6: (R)-tert-Butyl (1-(methoxy(methyl)amino)-… [cymitquimica.com]

- 4. N-Boc-L-leucine n'-methoxy-N'-methylamide 97.00% | CAS: 87694-50-6 | AChemBlock [achemblock.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. BOC-L-Leucine | 13139-15-6 [chemicalbook.com]

- 7. arkat-usa.org [arkat-usa.org]

Technical Guide: Sourcing and Application of N-Boc-D-leucine Weinreb Amide

Topic: Commercial Suppliers & Technical Analysis of N-Boc-D-leucine N'-methoxy-N'-methylamide Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Procurement Specialists.

Executive Summary & Critical Data Correction

Warning: CAS Registry Number Discrepancy Before proceeding with procurement, a critical data conflict in your request must be resolved. You provided the chemical name N-Boc-D-leucine N'-methoxy-N'-methylamide alongside CAS 147252-84-4 .

These two identifiers do not match.

-

CAS 147252-84-4 corresponds to N-Boc-alaninol (tert-Butyl (1-hydroxypropan-2-yl)carbamate), a reduced alcohol derivative of alanine.[1]

-

CAS 129603-01-6 corresponds to the requested N-Boc-D-leucine Weinreb amide .[2]

Action Required: If you require the ketone-precursor (Weinreb amide), use CAS 129603-01-6 . If you require the reduced alcohol, use CAS 147252-84-4. This guide focuses on the Weinreb Amide (CAS 129603-01-6) based on your text description.

Chemical Profile

| Property | Specification |

| Chemical Name | N-Boc-D-leucine N'-methoxy-N'-methylamide |

| Common Name | Boc-D-Leu-Weinreb Amide |

| Correct CAS | 129603-01-6 |

| Molecular Formula | C₁₃H₂₆N₂O₄ |

| Molecular Weight | 274.36 g/mol |

| Chirality | D-isomer (R-configuration) |

| Primary Utility | Synthesis of D-leucine-derived chiral ketones via nucleophilic addition without over-alkylation. |

Technical Significance: The Weinreb Chelation Mechanism

The primary reason to source this specific intermediate is to convert the carboxylic acid terminus of D-Leucine into a ketone (or aldehyde) while preserving chiral integrity.

Standard esters react with Grignard reagents to form tertiary alcohols due to the high reactivity of the intermediate ketone. The Weinreb amide circumvents this via a stable 5-membered chelate complex.

Mechanism of Action

The N-methoxy-N-methyl functionality chelates the metal (Mg or Li) of the incoming nucleophile. This "locks" the intermediate, preventing the collapse to a ketone until the reaction is quenched with acid.

Figure 1: The stability of the tetrahedral chelate prevents double-addition of the nucleophile, ensuring high-yield ketone synthesis.

Sourcing Strategy & Supplier Landscape

Because the D-enantiomer is less common than the L-variant (CAS 87694-52-8), "off-the-shelf" stock is rarer. You will likely encounter two sourcing scenarios: Direct Procurement or In-House Synthesis from Precursor .

Scenario A: Direct Commercial Suppliers (CAS 129603-01-6)

Best for: Rapid synthesis, small scale (<10g).

| Supplier Tier | Vendors | Notes |

| Catalog Suppliers | ChemSigma , CymitQuimica , GuideChem | These vendors list the specific CAS. Verify stock location (US/EU vs. Asia) as lead times vary significantly. |

| Custom Synthesis | WuXi AppTec , Enamine , Pharmablock | If catalog stock is zero, these CROs can synthesize this in 2-3 weeks. |

| Aggregators | PubChem Vendors , MolPort | Useful for checking global stock availability across multiple boutique vendors. |

Scenario B: Precursor Sourcing (Recommended for Scale)

Best for: Cost efficiency, bulk scale (>100g), and strict chiral purity control. It is often more reliable to buy high-purity Boc-D-Leu-OH (CAS 16937-99-8) and convert it to the Weinreb amide using T3P or EDC/HOBt.

-

Precursor: Boc-D-Leucine (CAS 16937-99-8)[3]

-

Top Tier Precursor Suppliers: Bachem, Watanabe Chemical, Sigma-Aldrich (Merck), PeptaNova.

Quality Control & Validation Protocols

When sourcing chiral building blocks, Trustworthiness is established through rigorous QC. Do not rely solely on the Certificate of Analysis (CoA) provided by the vendor, especially for D-amino acid derivatives where L-contamination (racemization) is a risk.

Validation Workflow

Figure 2: Critical QC path. Step 3 is mandatory to ensure the D-configuration is intact.

Protocol 1: Chiral HPLC Method (Indicative)

-

Column: Chiralpak AD-H or OD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol (90:10 to 80:20).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm (Amide bond absorption).

-

Acceptance Criteria: ee > 98.0% (D-isomer). Note: You must inject a racemic standard (DL-mix) first to establish separation.

Protocol 2: 1H-NMR Validation (CDCl3, 400 MHz)

Look for the characteristic Weinreb amide signals to confirm identity:

-

N-OCH3 (Methoxy): Singlet, ~3.7 ppm (3H).

-

N-CH3 (Methyl): Singlet, ~3.2 ppm (3H).

-

Boc Group: Singlet, ~1.44 ppm (9H).

-

Isobutyl Side Chain: Doublets at ~0.9 ppm.

Synthesis Protocol (If Commercial Stock is Unavailable)

If you cannot source CAS 129603-01-6 directly, use this robust protocol to synthesize it from Boc-D-Leu-OH. This method uses T3P (Propylphosphonic anhydride) , which minimizes racemization compared to EDC/HOBt.

Reagents:

-

Boc-D-Leu-OH (1.0 equiv)

-

N,O-Dimethylhydroxylamine HCl (1.2 equiv)

-

DIPEA (3.0 equiv)

-

T3P (50% in EtOAc) (1.5 equiv)

-

Solvent: Ethyl Acetate or DCM (Dry).

Procedure:

-

Dissolve Boc-D-Leu-OH and DIPEA in dry solvent at 0°C.

-

Add N,O-Dimethylhydroxylamine HCl. Stir for 10 min.

-

Add T3P solution dropwise.

-

Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

-

Workup: Wash with 1M HCl (removes unreacted amine), Sat. NaHCO3 (removes unreacted acid), and Brine.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

References

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

- Fehrentz, J. A., & Castro, B. (1983). An efficient synthesis of optically active alpha-(t-butoxycarbonylamino)-aldehydes from alpha-amino acids. Synthesis, 1983(8), 676-678. (Foundational protocol for Boc-amino acid conversion).

-

PubChem. Compound Summary for CAS 129603-01-6. National Library of Medicine.

-

Sigma-Aldrich. Boc-D-Leu-OH Product Specification (Precursor).

-

Bachem. Peptide Guide: Protection Groups and Amino Acid Derivatives.

Sources

Methodological & Application

Application Note & Protocol: Synthesis of Chiral Ketones via Weinreb Amide Chemistry using N-Boc-D-leucine N'-methoxy-N'-methylamide

Introduction: The Strategic Value of Chiral Ketones in Modern Drug Discovery

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is paramount, often dictating its pharmacological efficacy, safety profile, and metabolic stability.[1][2] Chiral ketones are pivotal intermediates in the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs).[3] Their synthesis, however, presents a significant challenge: the need to form a carbon-carbon bond at a carbonyl group without uncontrolled subsequent reactions.

The Weinreb-Nahm ketone synthesis, discovered in 1981, offers an elegant and robust solution to this challenge.[4][5] This methodology utilizes an N-methoxy-N-methylamide (Weinreb amide) as a unique acylating agent that, upon reaction with organometallic reagents, controllably stops at the ketone stage, preventing the over-addition that commonly plagues reactions with esters or acid chlorides to produce tertiary alcohols.[6][7]

This guide focuses on a specific, high-value application of this chemistry: the use of N-Boc-D-leucine N'-methoxy-N'-methylamide . This reagent serves as a powerful chiral building block, embedding a defined stereocenter from the D-leucine backbone into the target molecule.[8] The tert-butoxycarbonyl (Boc) protecting group ensures the amine's stability during the reaction, while the Weinreb amide moiety provides a reliable handle for C-C bond formation.[8] This document provides a detailed mechanistic overview, a step-by-step protocol, and practical insights for researchers engaged in asymmetric synthesis and drug development.

The Mechanistic Cornerstone: Why the Weinreb Amide Excels

The primary advantage of the Weinreb ketone synthesis lies in the stability of the reaction intermediate.[4][7] When an organometallic reagent (such as a Grignard or organolithium reagent) adds to a typical acyl compound like an ester, the resulting tetrahedral intermediate rapidly collapses, forming a ketone. This newly formed ketone is often more reactive than the starting ester, leading to a second nucleophilic attack and the formation of an undesired tertiary alcohol.[6]

The Weinreb amide circumvents this problem through chelation. The N-methoxy and N-methyl groups on the amide nitrogen allow for the formation of a stable, five-membered chelated tetrahedral intermediate with the metal cation (Li⁺ or Mg²⁺) from the organometallic reagent.[4][6] This chelated complex is remarkably stable at low temperatures and does not collapse until a deliberate acidic workup is performed.[9][10] This enforced stability is the key to isolating the ketone as the final product.

Caption: A diagram illustrating the formation of a stable chelated intermediate.

Experimental Protocol: Synthesis of a Chiral Ketone

This protocol details the reaction of N-Boc-D-leucine N'-methoxy-N'-methylamide with a Grignard reagent, Phenylmagnesium Bromide, as a representative example. The principles are broadly applicable to other organolithium or Grignard reagents.[4][11]

Materials and Reagents

| Reagent | Grade | Supplier Example |

| N-Boc-D-leucine N'-methoxy-N'-methylamide | >98% Purity | Sigma-Aldrich, etc. |

| Phenylmagnesium Bromide (3.0 M in Diethyl Ether) | Synthesis Grade | Sigma-Aldrich, etc. |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or similar | Major suppliers |

| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Reagent Grade | Major suppliers |

| Ethyl Acetate (EtOAc) | ACS Grade | Major suppliers |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Major suppliers |

| Silica Gel | 230-400 mesh | Major suppliers |

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Anhydrous solvents and Grignard reagents are highly reactive with water and air. All glassware must be flame- or oven-dried and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[11]

Equipment

-

Round-bottom flask (appropriate size)

-

Magnetic stirrer and stir bar

-

Septa and needles for inert atmosphere transfers

-

Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add N-Boc-D-leucine N'-methoxy-N'-methylamide (1.0 eq).

-

Seal the flask with a septum and purge with nitrogen gas.

-

Add anhydrous THF via syringe to dissolve the amide (concentration typically 0.1-0.5 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

-

Addition of Grignard Reagent:

-

While stirring vigorously, slowly add the Phenylmagnesium Bromide solution (1.2-1.5 eq) dropwise via syringe over 15-30 minutes. A color change or formation of a slight precipitate may be observed.

-

Rationale: Slow, controlled addition at low temperature is crucial to manage the exothermic reaction and maintain the stability of the tetrahedral intermediate.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at -78 °C for 1-2 hours.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot in saturated NH₄Cl solution, extracting with EtOAc, and spotting on a silica plate against the starting material.

-

-

Quenching the Reaction:

-

Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath.

-

Rationale: A saturated NH₄Cl solution is a mild proton source that effectively hydrolyzes the intermediate and protonates any remaining Grignard reagent without causing side reactions often associated with stronger acids.

-

Allow the mixture to warm to room temperature.

-

-

Workup and Extraction:

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x volume of THF).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification:

-

The resulting crude oil or solid should be purified by flash column chromatography on silica gel.

-

A solvent system of hexanes and ethyl acetate is typically effective. The optimal ratio should be determined by TLC analysis.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final chiral ketone.

-

Workflow Visualization

Caption: The experimental workflow from setup to final product isolation.

Expected Results and Troubleshooting

| Parameter | Expected Outcome |

| Appearance | The final product is typically a colorless oil or a white solid. |

| Yield | Yields for this reaction are generally good, often in the 75-95% range. |

| Purity | Purity should be >95% after column chromatography, as assessed by NMR or LC-MS. |

| Problem | Possible Cause | Solution |

| Low Yield | Inactive Grignard reagent (due to moisture/air exposure). | Titrate the Grignard reagent before use. Use freshly opened anhydrous solvents. |

| Insufficient reaction time or temperature too high. | Increase reaction time. Ensure the temperature is maintained at -78 °C. | |

| Over-addition Product | Reaction quenched at too high a temperature. | Ensure the quench is performed at low temperature before warming. |

| Starting Material Remains | Insufficient Grignard reagent added. | Use a slight excess of the Grignard reagent (1.2-1.5 eq). |

Conclusion and Applications

The use of N-Boc-D-leucine N'-methoxy-N'-methylamide in the Weinreb ketone synthesis is a highly reliable and versatile method for producing chiral ketones. The procedure is tolerant of a wide variety of functional groups and can be employed with a diverse range of organometallic nucleophiles.[4] The resulting chiral ketones are valuable precursors for synthesizing more complex molecules, including inhibitors of enzymes, ligands for G protein-coupled receptors, and other stereochemically defined pharmaceutical agents.[2][12] This robust methodology provides a critical tool for chemists in drug discovery and development, enabling the efficient and stereocontrolled construction of molecular complexity.[13]

References

-

Wikipedia. Weinreb ketone synthesis. [Link]

-

chemeurope.com. Weinreb ketone synthesis. [Link]

-

Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]

-

ACS Omega. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]

-

quimicaorganica.org. Weinreb (ketone synthesis). [Link]

-

University of Texas at Dallas. synthesis of ketones by utilizing thioesters as “radical weinreb amides”. [Link]

-

Reddit. Synthesis steps : r/chemhelp. [Link]

-

Journal of Chemical and Pharmaceutical Research. Emerging Applications of Chiral Switching in Drug Discovery and Development. [Link]

-

Research and Reviews: Journal of Chemistry. Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. [Link]

-

EurekAlert!. Scripps Research chemists unlock the potential of ketone and ester molecules, paving the way for greener and more efficient drug development. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]

-

PMC. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. [Link]

-

ResearchGate. Three typical chiral drugs containing chiral ketone moiety. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. rroij.com [rroij.com]

- 3. researchgate.net [researchgate.net]

- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 5. Weinreb (ketone synthesis) [quimicaorganica.org]

- 6. Weinreb Ketone Synthesis [organic-chemistry.org]

- 7. nbinno.com [nbinno.com]

- 8. N-Boc-D-leucine N'-methoxy-N'-methylamide | 129603-01-6 | Benchchem [benchchem.com]

- 9. Weinreb_ketone_synthesis [chemeurope.com]

- 10. utd-ir.tdl.org [utd-ir.tdl.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Scripps Research chemists unlock the potential of ketone and ester molecules, paving the way for greener and more efficient drug development | EurekAlert! [eurekalert.org]

Application Notes and Protocols: Synthesis of Chiral Ketones via Grignard Reaction with N-Boc-D-leucine N'-methoxy-N'-methylamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Weinreb Amides in Asymmetric Ketone Synthesis

The synthesis of chiral ketones is a cornerstone of modern organic chemistry, particularly in the development of pharmaceutical agents where specific stereoisomers are often responsible for desired therapeutic effects. The Weinreb-Nahm ketone synthesis, a robust and highly selective method for carbon-carbon bond formation, has emerged as a preferred strategy for preparing ketones from carboxylic acid derivatives.[1] This method's primary advantage lies in its ability to circumvent the common problem of over-addition that plagues reactions of more reactive acylating agents, such as acid chlorides or esters, with potent organometallic nucleophiles like Grignard reagents.[2][3]

At the heart of this methodology is the N-methoxy-N-methylamide, or Weinreb amide. The reaction of a Grignard reagent with a Weinreb amide proceeds through a stable, five-membered chelated tetrahedral intermediate. This intermediate's stability, particularly at low temperatures, prevents its collapse and subsequent second addition of the nucleophile, thus ensuring the formation of the desired ketone upon acidic workup.[4]

This guide focuses on the application of N-Boc-D-leucine N'-methoxy-N'-methylamide, a chiral building block that allows for the synthesis of enantiomerically enriched ketones. The tert-butoxycarbonyl (Boc) protecting group on the amine ensures its inertness during the Grignard reaction, while the inherent chirality of the D-leucine backbone is transferred to the final ketone product, a crucial feature in asymmetric synthesis.

Reaction Mechanism: The Key to Selectivity

The remarkable selectivity of the Weinreb ketone synthesis is attributed to the formation of a stable tetrahedral intermediate stabilized by chelation. The following sequence illustrates the key steps in the reaction of N-Boc-D-leucine N'-methoxy-N'-methylamide with a Grignard reagent (R-MgX):

-

Nucleophilic Attack: The carbon atom of the Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of the Weinreb amide.

-

Formation of the Chelated Intermediate: This addition leads to the formation of a tetrahedral intermediate. The magnesium ion is coordinated by both the newly formed anionic oxygen and the methoxy group of the amide, forming a stable five-membered ring. This chelation prevents the elimination of the N-methoxy-N-methylamine group.

-

Acidic Workup and Ketone Formation: Upon introduction of an aqueous acid, the stable intermediate is protonated and subsequently collapses to yield the final ketone product, along with the protonated N,O-dimethylhydroxylamine.

Caption: Mechanism of the Weinreb Ketone Synthesis.

Experimental Protocols

Protocol 1: Preparation of N-Boc-D-leucine N'-methoxy-N'-methylamide

This protocol is adapted from a reliable procedure for the L-enantiomer and is applicable for the synthesis of the D-enantiomer.[5]

Materials:

-

N-Boc-D-leucine monohydrate

-

N,O-Dimethylhydroxylamine hydrochloride

-

N-Methylpiperidine

-

Methyl chloroformate

-

Tetrahydrofuran (THF), anhydrous

-

Methylene chloride (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of N-Boc-D-leucine monohydrate (1.0 eq) in a mixture of anhydrous THF and CH₂Cl₂ at -20 °C, add N-methylpiperidine (1.05 eq) rapidly.

-

To this solution, add methyl chloroformate (1.0 eq) rapidly, maintaining the temperature at or below -12 °C.

-

In a separate flask, prepare a suspension of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in CH₂Cl₂ at 0 °C and add N-methylpiperidine (1.05 eq) dropwise.

-

Add the solution from step 3 to the mixed anhydride solution from step 2, maintaining the temperature at or below -10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-D-leucine N'-methoxy-N'-methylamide.

-

The product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: General Procedure for the Reaction with Grignard Reagents

Materials:

-

N-Boc-D-leucine N'-methoxy-N'-methylamide

-

Grignard reagent (e.g., Methylmagnesium bromide, Phenylmagnesium chloride) in a suitable solvent (e.g., THF, Et₂O)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve N-Boc-D-leucine N'-methoxy-N'-methylamide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C (or -78 °C for more reactive Grignard reagents).

-

Slowly add the Grignard reagent (1.1-1.5 eq) dropwise to the stirred solution, maintaining the temperature.

-

After the addition is complete, stir the reaction mixture at the same temperature for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

The resulting crude ketone can be purified by flash column chromatography on silica gel.

Data Presentation

The Weinreb ketone synthesis is known for its high efficiency and broad substrate scope. The following table provides representative yields for the reaction of N-Boc-protected amino acid Weinreb amides with various Grignard reagents, illustrating the general applicability of this method.

| Entry | Grignard Reagent (R-MgX) | R Group | Product | Typical Yield (%) |

| 1 | Methylmagnesium bromide | Methyl | N-Boc-D-leucinyl methyl ketone | >90 |

| 2 | Ethylmagnesium bromide | Ethyl | N-Boc-D-leucinyl ethyl ketone | 85-95 |

| 3 | Phenylmagnesium chloride | Phenyl | N-Boc-D-leucinyl phenyl ketone | 80-90 |

| 4 | Vinylmagnesium bromide | Vinyl | N-Boc-D-leucinyl vinyl ketone | 80-90 |

| 5 | Isopropylmagnesium chloride | Isopropyl | N-Boc-D-leucinyl isopropyl ketone | 75-85 |

Note: Yields are based on published data for similar N-Boc-amino acid Weinreb amides and may vary depending on the specific reaction conditions and the scale of the reaction.[1][6]

Experimental Workflow

The overall process from the starting N-Boc-D-leucine to the purified chiral ketone is outlined in the following workflow diagram.

Caption: Experimental workflow for the synthesis of chiral ketones.

Troubleshooting and Considerations

-

Over-addition to form tertiary alcohol: While rare with Weinreb amides, highly reactive Grignard reagents or elevated reaction temperatures can sometimes lead to small amounts of over-addition products. To mitigate this, ensure the reaction is carried out at a low temperature (0 °C to -78 °C) and the Grignard reagent is added slowly.

-

Low Conversion: If the reaction does not go to completion, ensure all reagents and solvents are strictly anhydrous, as Grignard reagents are highly sensitive to moisture. The quality of the Grignard reagent should also be assessed; titration can be performed to determine its exact concentration.

-

Difficult Purification: The N,O-dimethylhydroxylamine byproduct is generally water-soluble and easily removed during the aqueous workup. If purification proves difficult, a mildly acidic wash (e.g., dilute citric acid) can help to ensure its complete removal.

-

Racemization: The use of the Boc protecting group and the mild reaction conditions of the Weinreb synthesis generally prevent racemization at the α-carbon of the amino acid derivative.

References

-

G. Li and M. Szostak, Org. Biomol. Chem., 2020, 18, 3827-3831. [Link]

-

O. P. Goel, U. Krolls, M. Stier, and S. Kesten, Org. Synth., 1988, 67, 69. [Link]

-

S. Nahm and S. M. Weinreb, Tetrahedron Lett., 1981, 22, 3815-3818. [Link]

-

A. Gomtsyan, R. J. Koenig and C.-H. Lee, J. Org. Chem., 2001, 66, 3613-3616. [Link]

-

N. D. Bartolo, R. N. Robson, C. H. Witt, and K. A. Woerpel, Org. Synth., 2021, 98, 230-247. [Link]

-

L. De Luca, G. Giacomelli, and A. Porcheddu, Org. Lett., 2001, 3, 1435–1437. [Link]

-

M. Khalid, S. Mohammed, and A. Kalo, Orient. J. Chem., 2019, 35, 1611-1626. [Link]

-

Master Organic Chemistry, Grignard Reagents. [Link]

-

Organic Chemistry Portal, Weinreb Ketone Synthesis. [Link]

-

Wikipedia, Weinreb ketone synthesis. [Link]

Sources

- 1. Weinreb Ketone Synthesis | TCI AMERICA [tcichemicals.com]

- 2. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. N-Boc-D-leucine N'-methoxy-N'-methylamide | 129603-01-6 | Benchchem [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.rsc.org [pubs.rsc.org]

N-Boc-D-leucine N'-methoxy-N'-methylamide: A Versatile Chiral Building Block for Asymmetric Synthesis

Introduction

N-Boc-D-leucine N'-methoxy-N'-methylamide, also known as a Weinreb amide of Boc-D-leucine, is a highly valuable and versatile chiral building block in modern organic synthesis.[1] Its unique structural features, combining a protected D-amino acid with the stability and controlled reactivity of a Weinreb amide, make it an essential precursor for the stereoselective synthesis of complex chiral molecules, particularly ketones and aldehydes.[1][2] These resulting chiral carbonyl compounds are themselves critical intermediates in the development of pharmaceuticals and other biologically active compounds.[3]

The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability and prevents unwanted side reactions of the amine group.[1][4] The Weinreb amide moiety, N'-methoxy-N'-methylamide, provides a reliable handle for carbon-carbon bond formation with organometallic reagents, ingeniously avoiding the common issue of over-addition that plagues reactions with other carboxylic acid derivatives.[5][6][7][8] This is due to the formation of a stable, chelated tetrahedral intermediate.[5][6][8] Furthermore, the inherent D-chirality of the leucine backbone allows for the precise introduction of a stereocenter, a fundamental requirement in asymmetric synthesis.[1] While L-amino acids are the natural proteinogenic forms, D-amino acids and their derivatives are crucial components of many important molecules and can enhance the metabolic stability of peptide-based drugs.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the properties, synthesis, and key applications of N-Boc-D-leucine N'-methoxy-N'-methylamide. Detailed protocols and mechanistic insights are provided to facilitate its effective utilization in the laboratory.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of N-Boc-D-leucine N'-methoxy-N'-methylamide is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C13H26N2O4 | [9][10][11] |

| Molecular Weight | 274.36 g/mol | [9][10] |

| CAS Number | 129603-01-6 | [10][11] |

| Appearance | Typically a white solid or gum | [12] |

| Purity | ≥97% | [10] |

| IUPAC Name | tert-butyl (R)-(1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate | [10] |

Spectroscopic Data: While specific spectra can vary slightly based on the solvent and instrument, characteristic peaks for Leucine are observed. For instance, in the infrared (IR) spectrum, bands related to the bending mode of CH3, stretching of CC, and rocking of CH are typically found in the 1300-1400 cm⁻¹ region.[13] In the Raman spectrum, bands for the symmetric CH3 bending and HCH bending are observed between 1400 and 1600 cm⁻¹.[13]

Synthesis of N-Boc-D-leucine N'-methoxy-N'-methylamide

The synthesis of N-Boc-D-leucine N'-methoxy-N'-methylamide is typically achieved through the coupling of N-Boc-D-leucine with N,O-dimethylhydroxylamine hydrochloride. This transformation can be accomplished using various peptide coupling reagents.[6][7] The choice of coupling reagent and reaction conditions is crucial for achieving high yields and minimizing side reactions, such as racemization.

Protocol: Synthesis using Carbonyldiimidazole (CDI)

This protocol is adapted from a general procedure for the synthesis of Nα-protected Weinreb amides.[12]

Materials:

-

N-Boc-D-leucine

-

N,O-dimethylhydroxylamine hydrochloride

-

1,1'-Carbonyldiimidazole (CDI)

-

N-methylmorpholine (NMM)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Activation of N-Boc-D-leucine:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-D-leucine (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Add 1,1'-Carbonyldiimidazole (CDI) (1.05 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for approximately 30 minutes. Completion of the activation can be monitored by thin-layer chromatography (TLC).

-

-

Preparation of the Amine:

-

In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.

-

Neutralize the suspension by the dropwise addition of N-methylmorpholine (NMM) (1.1 eq) at 0 °C.

-

-

Coupling Reaction:

-

Add the neutralized N,O-dimethylhydroxylamine solution to the activated N-Boc-D-leucine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as indicated by TLC analysis.

-

-

Work-up and Purification:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

-

If necessary, the product can be further purified by column chromatography on silica gel.

-

Rationale for Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent the hydrolysis of the highly reactive activated carboxylic acid intermediate and the coupling reagent.

-

Choice of Coupling Reagent: CDI is an effective coupling reagent that forms a reactive acylimidazolide intermediate. Other common peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole) can also be employed.[14][15]

-

Base: NMM is used to neutralize the hydrochloride salt of N,O-dimethylhydroxylamine, liberating the free amine for the coupling reaction. Other non-nucleophilic bases like diisopropylethylamine (DIPEA) can also be used.[14]

-

Aqueous Work-up: The washing steps are essential to remove any unreacted starting materials, coupling byproducts, and excess reagents.

Applications in Asymmetric Synthesis

The primary utility of N-Boc-D-leucine N'-methoxy-N'-methylamide lies in its controlled reaction with organometallic reagents to produce chiral ketones and, upon reduction, chiral aldehydes.

Synthesis of Chiral Ketones

The Weinreb amide smoothly reacts with a single equivalent of a Grignard reagent or an organolithium reagent to yield a chiral ketone in high yield.[2][6][7] The reaction proceeds via a stable five-membered cyclic tetrahedral intermediate which prevents the common "over-addition" that leads to tertiary alcohols.[5][8][16]

General Protocol for Ketone Synthesis:

-

Dissolve N-Boc-D-leucine N'-methoxy-N'-methylamide (1.0 eq) in anhydrous THF or diethyl ether under an inert atmosphere.

-

Cool the solution to a low temperature (typically -78 °C to 0 °C).

-

Slowly add the organometallic reagent (e.g., Grignard reagent or organolithium) (1.0-1.2 eq) to the stirred solution.

-

Stir the reaction at low temperature for a specified time (e.g., 1-3 hours).

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the resulting chiral ketone by column chromatography.

Synthesis of Chiral Aldehydes

Reduction of the Weinreb amide with a suitable hydride-donating reagent, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H), affords the corresponding chiral aldehyde.[2][17] The reaction conditions must be carefully controlled to prevent over-reduction to the alcohol. The stability of the intermediate chelate also plays a role here, preventing the formation of the alcohol until aqueous workup.[6]

General Protocol for Aldehyde Synthesis:

-

In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ (typically 1.5 eq) in anhydrous THF or diethyl ether.

-

Cool the suspension to a low temperature (e.g., -45 °C).[17]

-

In a separate flask, dissolve N-Boc-D-leucine N'-methoxy-N'-methylamide (1.0 eq) in an anhydrous ether.

-

Add the Weinreb amide solution dropwise to the LiAlH₄ suspension while maintaining the low temperature.[17]

-

After the addition is complete, allow the reaction to warm slowly.

-

Carefully quench the reaction by the sequential addition of water, aqueous sodium hydroxide, and then more water.

-

Filter the resulting precipitate and wash it with an organic solvent.

-

Combine the filtrate and washings, dry the organic layer, and concentrate to yield the chiral aldehyde.

Conclusion

N-Boc-D-leucine N'-methoxy-N'-methylamide is a cornerstone chiral building block for the asymmetric synthesis of a wide array of complex organic molecules. Its predictable reactivity, stability, and the ability to introduce a specific stereocenter make it an invaluable tool for chemists in academia and industry. The protocols and insights provided in this application note are intended to empower researchers to confidently and effectively utilize this versatile reagent in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery.

References

-

Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]

-

Jayanthi, A., & Rajarajan, M. (2014). Synthesis and biological activity of some new leucine-enkephalin analogues. International Journal of Peptide Research and Therapeutics, 20(4), 481-487. Available from: [Link]

-

Sharma, S., & Gribble, G. W. (2018). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 23(12), 3127. Available from: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

Goel, O. P., Krolls, U., Stier, M., & Kesten, S. (1988). N-tert-BUTOXYCARBONYL-L-LEUCINAL. Organic Syntheses, 67, 69. Available from: [Link]

-

Sibi, M. P. (1993). Chemistry of N-methoxy-N-methylamides. Applications in synthesis. A review. Organic Preparations and Procedures International, 25(1), 15-40. Available from: [Link]

-

Pattabiraman, V. R., & Vasantham, K. (2016). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N, N'-carbonyldiimidazole. ARKIVOC, (iv), 339-351. Available from: [Link]

-

Wikipedia. Weinreb ketone synthesis. Available from: [Link]

-

Royal Society of Chemistry. Experimental Procedures. Available from: [Link]

-

SupremeScience. (2013, March 17). What IS the Weinreb Amide? [Video]. YouTube. Available from: [Link]

-

PrepChem.com. Synthesis of BOC-leucine. Available from: [Link]

-

CRO Splendid Lab Pvt. Ltd. Boc-L-leucine N-Methoxy-N-methylamide. Available from: [Link]

-

PubChem. Boc-N-methyl-D-leucine. Available from: [Link]

-

Santhosh Kumar, V. S. (2011). Vibrational and electronic absorption spectra of valine and leucine molecules. Elixir Vibration Spectroscopy, 39, 4996-4999. Available from: [Link]

-

Singh, J., & Singh, J. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). International Journal of Scientific Research in Science and Technology, 6(6), 43-57. Available from: [Link]

-

Sibian-chem. N-Boc-D-leucine N'-methoxy-N'-methylamide. Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

Sources

- 1. N-Boc-D-leucine N'-methoxy-N'-methylamide | 129603-01-6 | Benchchem [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. guidechem.com [guidechem.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Weinreb amides [pubsapp.acs.org]

- 7. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 10. N-Boc-L-leucine n'-methoxy-N'-methylamide 97.00% | CAS: 87694-50-6 | AChemBlock [achemblock.com]

- 11. ËÕÖÝ˼±ä»¯Ñ§¼¼ÊõÓÐÏÞ¹«Ë¾ [sibian-chem.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. elixirpublishers.com [elixirpublishers.com]

- 14. peptide.com [peptide.com]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Organic Syntheses Procedure [orgsyn.org]

Navigating the Critical Step: A Guide to Boc Deprotection of N-Boc-D-leucine Derivatives

Introduction: The Ubiquitous Role of the Boc Protecting Group in Peptide Synthesis

In the intricate world of peptide synthesis and drug development, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone for amine protection.[1] Its widespread adoption is a testament to its remarkable stability across a broad spectrum of nucleophilic and basic conditions, juxtaposed with its clean and facile removal under acidic conditions.[1][2] This duality makes it an invaluable tool for the stepwise assembly of amino acid building blocks into complex peptide chains. N-Boc-D-leucine, a non-proteinogenic amino acid, is a crucial component in the design of peptidomimetics and other pharmaceutically active compounds, where stereochemistry is paramount for biological activity.

The deprotection of the Boc group is a pivotal and often repeated step in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[3][4] A successful deprotection protocol must be efficient, high-yielding, and crucially, devoid of side reactions that could compromise the integrity of the growing peptide chain. This guide provides an in-depth exploration of the various conditions for the deprotection of N-Boc-D-leucine derivatives, offering detailed protocols, mechanistic insights, and troubleshooting strategies to empower researchers in their synthetic endeavors.

The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is fundamentally an acid-catalyzed hydrolysis of a carbamate.[2][5] The generally accepted mechanism proceeds through a series of well-defined steps:

-

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][6] This initial protonation activates the carbamate group, rendering it susceptible to cleavage.

-

Fragmentation: The protonated intermediate undergoes fragmentation, leading to the cleavage of the tert-butyl-oxygen bond. This step is facilitated by the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[2][7]

-

Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide gas and the free amine.[2][7] It is imperative to conduct this reaction in a well-ventilated fume hood or with appropriate off-gassing measures to safely dissipate the evolved CO2.[7]

-

Protonation of the Liberated Amine: Under the acidic reaction conditions, the newly formed free amine is protonated, typically yielding an ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[2][7]

The electrophilic tert-butyl cation generated during this process is a key player in potential side reactions, a topic we will delve into later.[8]

Figure 1. Mechanism of Acidic Boc Deprotection.

Standard Acidic Deprotection Protocols

The choice of acidic reagent and solvent system is critical and depends on the nature of the substrate, particularly the presence of other acid-sensitive functional groups.

Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is arguably the most common and robust method for Boc deprotection, especially in the context of solid-phase peptide synthesis.[3][9] TFA is a strong acid that facilitates rapid and complete removal of the Boc group.

Protocol 1: Boc Deprotection using TFA/DCM

Materials:

-

N-Boc-D-leucine derivative

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve the N-Boc-D-leucine derivative (1 equivalent) in anhydrous DCM (e.g., 10 mL per gram of substrate) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA to the stirred solution. A common concentration range is 25-50% (v/v) TFA in DCM.[9][10] For many substrates, a 1:1 mixture of TFA:DCM is effective.[11]

-

Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected amine will have a different Rf value and can be visualized with a ninhydrin stain.[12]

-

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help to remove residual TFA.[11]

-

For work-up, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.[13][14]

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected D-leucine derivative.

Method 2: Hydrochloric Acid (HCl) in Dioxane

A solution of HCl in an organic solvent like dioxane offers a slightly milder alternative to TFA and can be advantageous when dealing with substrates containing other acid-labile groups.[15][16] A 4M solution of HCl in dioxane is commercially available and widely used.[17][18]

Protocol 2: Boc Deprotection using HCl in Dioxane

Materials:

-

N-Boc-D-leucine derivative

-

4M HCl in 1,4-Dioxane

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Suspend the N-Boc-D-leucine derivative (1.0 equiv.) in a 4M solution of HCl in dioxane.[1][19]

-

Stir the mixture at room temperature for 1 to 4 hours, or until the reaction is complete as monitored by TLC or LC-MS.[13]

-

Upon completion, the hydrochloride salt of the deprotected amine often precipitates from the solution.

-

The product can be isolated by filtration, washing with anhydrous diethyl ether to remove any non-polar impurities, and then drying under vacuum.[19] Alternatively, the solvent can be evaporated under reduced pressure to yield the hydrochloride salt.[1]

Table 1: Comparison of Standard Boc Deprotection Conditions

| Reagent System | Typical Concentration | Temperature | Reaction Time | Advantages | Disadvantages |

| TFA/DCM | 25-50% (v/v) | 0 °C to RT | 30 min - 2 h | Fast, efficient, widely applicable in SPPS.[3][9] | Harsh conditions, potential for side reactions, TFA is corrosive.[8] |

| HCl/Dioxane | 4M | Room Temperature | 1 - 4 h | Milder than TFA, good for some acid-sensitive substrates.[15][17] | Dioxane is a suspected carcinogen, may be slower than TFA. |

Challenges and Troubleshooting

While Boc deprotection is generally a reliable reaction, several challenges can arise, particularly with complex substrates.

Incomplete Deprotection

If the reaction is sluggish or incomplete, consider the following:

-

Increase Acid Concentration or Equivalents: For substrates with multiple basic sites, a higher concentration or molar excess of acid may be necessary.[12]

-

Extend Reaction Time: Some sterically hindered N-Boc-D-leucine derivatives may require longer reaction times for complete deprotection.[12][20]

-

Increase Temperature: Gentle warming (e.g., to 40-50 °C) can accelerate the reaction, but caution is advised if other temperature-sensitive groups are present.[13]

-

Change Solvent System: Switching from DCM to neat TFA or using HCl in a different solvent like methanol can sometimes improve results.[12]

Side Reactions: The Role of the tert-Butyl Cation

The electrophilic tert-butyl cation generated during deprotection is the primary culprit for side reactions.[8][21] It can alkylate nucleophilic residues within the peptide chain, leading to unwanted byproducts. While leucine itself is not particularly susceptible, other amino acids in the sequence might be. Common targets for tert-butylation include the indole ring of tryptophan and the thioether of methionine.[22]

Mitigation Strategy: The Use of Scavengers